1-(Trimethylsilyl)-3-iso-propylbenzene
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Overview
Description
1-(Trimethylsilyl)-3-iso-propylbenzene is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a benzene ring substituted with an iso-propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)-3-iso-propylbenzene can be synthesized through several methods. One common approach involves the reaction of iso-propylbenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or platinum complexes can enhance the reaction rate and yield. The product is then purified through distillation or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylsilyl)-3-iso-propylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding benzene derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Tetrabutylammonium fluoride, lithium aluminum hydride, anhydrous conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzene derivatives.
Substitution: Various functionalized benzene compounds.
Scientific Research Applications
1-(Trimethylsilyl)-3-iso-propylbenzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a protecting group for sensitive functional groups during multi-step synthesis.
Biology: Investigated for its potential use in modifying biomolecules to enhance their stability and bioavailability.
Medicine: Explored for its role in drug delivery systems, where the trimethylsilyl group can improve the solubility and permeability of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with enhanced mechanical and thermal properties.
Mechanism of Action
The mechanism by which 1-(Trimethylsilyl)-3-iso-propylbenzene exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a steric hindrance, protecting sensitive functional groups from unwanted reactions. Additionally, it can enhance the lipophilicity of molecules, improving their ability to cross biological membranes and interact with intracellular targets.
Comparison with Similar Compounds
1-(Trimethylsilyl)-1-propyne: Known for its use in polymer synthesis and luminescent property adjustment.
1-(Trimethylsilyl)imidazole: Used as a derivatization reagent for selective silylation of hydroxyl groups and carboxylic acids.
1-(Trimethylsilyl)-1-propyne: Plays a role in the preparation of highly substituted indenes through palladium-catalyzed reactions.
Uniqueness: 1-(Trimethylsilyl)-3-iso-propylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and physical properties. The presence of both the trimethylsilyl and iso-propyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
trimethyl-(3-propan-2-ylphenyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20Si/c1-10(2)11-7-6-8-12(9-11)13(3,4)5/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIUUSHOANXTJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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